Cas no 332382-04-4 (<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e)
![<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e structure](https://ja.kuujia.com/scimg/cas/332382-04-4x500.png)
<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e 化学的及び物理的性質
名前と識別子
-
- <br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e
- 3,4-DICHLORO-N~2~-(2,6-DIMETHYLPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Z275175324
- 3,4-dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide
- STK423118
- AKOS000577511
- CS-0323515
- 3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide
- 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amide
- 332382-04-4
- AK-968/15361487
-
- インチ: InChI=1S/C17H13Cl2NOS/c1-9-5-3-6-10(2)15(9)20-17(21)16-14(19)13-11(18)7-4-8-12(13)22-16/h3-8H,1-2H3,(H,20,21)
- InChIKey: BLAZKDBMJPFKSS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 349.0094906Da
- どういたいしつりょう: 349.0094906Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 57.3Ų
<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517759-1g |
3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide |
332382-04-4 | 97% | 1g |
$291 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394185-1g |
3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide |
332382-04-4 | 97% | 1g |
¥2629.00 | 2024-05-18 |
<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid eに関する追加情報
Recent Advances in the Study of 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amide (CAS: 332382-04-4)
The compound 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amide (CAS: 332382-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amide derivative, characterized by its benzo[b]thiophene core and dichloro-substituted aromatic system, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.
A 2023 study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound, revealing that the 3,4-dichloro substitution pattern on the benzo[b]thiophene ring significantly enhances its binding affinity to specific kinase targets. The research team utilized X-ray crystallography to demonstrate that the compound forms critical hydrogen bonds with the hinge region of the kinase domain, while the 2,6-dimethylphenyl amide moiety contributes to improved pharmacokinetic properties. These findings have important implications for the development of novel kinase inhibitors for cancer therapy.
In parallel research, investigators have examined the compound's potential as an anti-inflammatory agent. A recent preclinical study demonstrated that 332382-04-4 effectively inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6) in macrophage cell lines at nanomolar concentrations. Mechanistic studies using Western blot analysis revealed that the compound modulates the NF-κB signaling pathway, suggesting its potential application in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 332382-04-4 has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route that achieves an overall yield of 68% through a four-step sequence. Key improvements include the use of palladium-catalyzed cross-coupling for the construction of the benzo[b]thiophene core and a highly selective amidation step employing N,N'-carbonyldiimidazole (CDI) as the coupling reagent. This advancement addresses previous challenges in large-scale production and paves the way for further clinical development.
Emerging computational studies have provided additional insights into the molecular interactions of this compound. Molecular dynamics simulations published in early 2024 suggest that the 3,4-dichloro substitution induces a unique conformational change in target proteins, which may explain its enhanced selectivity compared to analogous compounds. These computational findings are currently being validated through experimental studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Looking forward, several pharmaceutical companies have included derivatives of 332382-04-4 in their preclinical pipelines, particularly for oncology and inflammation indications. The compound's favorable physicochemical properties (cLogP 3.2, PSA 58 Ų) and demonstrated in vivo efficacy in animal models position it as a promising lead for further optimization. Current research efforts are focused on improving its metabolic stability and reducing potential off-target effects through systematic structural modifications.
332382-04-4 (<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e) 関連製品
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